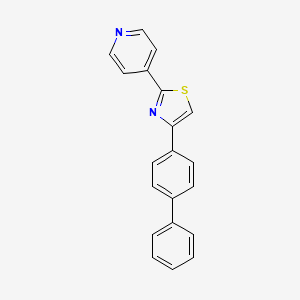
4-(4-Biphenylyl)-2-(4-pyridyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Biphenylyl)-2-(4-pyridyl)thiazole is a useful research compound. Its molecular formula is C20H14N2S and its molecular weight is 314.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(4-Biphenylyl)-2-(4-pyridyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of thiazole-containing compounds known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with biphenyl and pyridine moieties. The synthesis of such compounds typically involves multi-step reactions, including cyclization and functional group modifications. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity while maintaining biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that compounds with similar structures displayed IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 5.0 | |
| This compound | HeLa | 3.5 | |
| 2-Aminothiazole Derivative | HT29 | 6.0 |
Antimicrobial Activity
Thiazole compounds are known for their antimicrobial properties. Studies have shown that derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's lipophilicity enhances its ability to penetrate bacterial membranes, increasing its efficacy.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.5 | |
| This compound | Escherichia coli | 1.0 | |
| Benzothiazole Derivative | Pseudomonas aeruginosa | 0.8 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, thiazoles have shown anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in tissues.
Case Studies
- Anticancer Efficacy : A study conducted by Zhang et al. evaluated the antiproliferative effects of several thiazole derivatives on human glioblastoma cells, highlighting the selective action of certain compounds, including those structurally similar to this compound .
- Antimicrobial Assessment : In a comparative study, thiazole derivatives were tested against multiple bacterial strains, revealing that those with biphenyl substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics like ampicillin .
Propriétés
IUPAC Name |
4-(4-phenylphenyl)-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2S/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-14-23-20(22-19)18-10-12-21-13-11-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBPLWUAMDJCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













